molecular formula C15H25NO4S B8107309 2,2,5,5-Tetramethylmorpholine 4-methylbenzenesulfonate

2,2,5,5-Tetramethylmorpholine 4-methylbenzenesulfonate

Cat. No.: B8107309
M. Wt: 315.4 g/mol
InChI Key: UCGFNTYACUXRKQ-UHFFFAOYSA-N
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Description

Benzyl (3R,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-piperidine-1-carboxylate is a piperidine-based compound with significant utility in pharmaceutical synthesis. Its structure features:

  • Piperidine ring: A six-membered heterocycle with nitrogen.
  • tert-Butoxycarbonyl (Boc) group: Protecting the amine at the 3-position, enabling selective deprotection under acidic conditions.
  • Hydroxyl group: At the 4-position, contributing to polarity and hydrogen-bonding interactions.
  • Stereochemistry: (3R,4S) configuration, critical for chiral specificity in drug intermediates.

Molecular Formula: C₁₇H₂₄N₂O₅
Molecular Weight: 336.39 g/mol
Purity: >95% (as per commercial specifications) .

This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for constructing bioactive molecules targeting proteases, kinases, or G protein-coupled receptors. Its Boc and benzyl groups enhance stability during multi-step syntheses.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;2,2,5,5-tetramethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.C7H8O3S/c1-7(2)6-10-8(3,4)5-9-7;1-6-2-4-7(5-3-6)11(8,9)10/h9H,5-6H2,1-4H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGFNTYACUXRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CNC(CO1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethylmorpholine 4-methylbenzenesulfonate typically involves the reaction of 2,2,5,5-Tetramethylmorpholine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of 2,2,5,5-Tetramethylmorpholine 4-methylbenzenesulfonate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethylmorpholine 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various morpholine derivatives .

Scientific Research Applications

2,2,5,5-Tetramethylmorpholine 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethylmorpholine 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences between the target compound and analogs:

Compound Name Molecular Formula MW Key Substituents Stereochemistry Applications Reference
Benzyl (3R,4S)-3-(Boc-amino)-4-hydroxy-piperidine-1-carboxylate C₁₇H₂₄N₂O₅ 336.39 Boc-amino, hydroxyl (3R,4S) Pharmaceutical intermediate
(3S,4R)-1-(Boc)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Phenyl, carboxylic acid (3S,4R) Lab chemical, organic synthesis
Benzyl (3R,4S)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate C₁₅H₁₆F₄NO₃ 358.29 Fluoro, trifluoromethyl (3R,4S) Fluorinated drug candidates
(3R)-(+)-3-(Boc-amino)pyrrolidine C₉H₁₈N₂O₂ 186.25 Pyrrolidine ring, Boc-amino (3R) Chiral building block
trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride C₁₄H₂₀N₂O₂·HCl 296.78 Amino, methyl, HCl salt (3R,4S) Amine intermediates
Key Observations:

Ring Size and Substitution: The target compound’s piperidine ring (6-membered) contrasts with pyrrolidine (5-membered) in , affecting ring strain and conformational flexibility.

Functional Groups :

  • Carboxylic acid in increases acidity (pKa ~4-5), whereas the hydroxyl group in the target compound offers milder polarity (pKa ~10-12).
  • The Boc group in the target compound and allows for orthogonal deprotection compared to benzyl esters.

Stereochemical Impact :

  • The (3R,4S) configuration in the target compound and may confer selectivity in enzyme inhibition, contrasting with (3S,4R) in .

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